6-Aminohexan-3-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
6-aminohexan-3-one |
InChI |
InChI=1S/C6H13NO/c1-2-6(8)4-3-5-7/h2-5,7H2,1H3 |
InChI Key |
OFKVVBLDZJUBBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCCN |
Origin of Product |
United States |
Synthetic Methodologies for 6 Aminohexan 3 One and Its Key Precursors/analogs
Retrosynthetic Analysis for 6-Aminohexan-3-one
Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing a target molecule into simpler, commercially available starting materials airitilibrary.comamazonaws.com. For this compound, the primary disconnections involve the carbon-nitrogen bond and the carbon-carbon bonds adjacent to the carbonyl group.
A logical disconnection is the C-N bond, which points to an aza-Michael addition as a potential synthetic step. This approach identifies an α,β-unsaturated ketone, ethyl vinyl ketone, and ammonia as the precursors. This is a common and efficient method for the formation of β-amino ketones.
Alternatively, a disconnection of the C4-C5 bond suggests a Mannich-type reaction . This three-component condensation would involve an enolizable ketone (acetone), a non-enolizable aldehyde (formaldehyde), and an amine (ammonia) wikipedia.orgchemistrysteps.comadichemistry.com.
A third retrosynthetic approach involves disconnecting the C2-C3 bond, which suggests the use of an organometallic reagent , such as a Grignard reagent, reacting with a nitrile. This would involve the reaction of a propyl Grignard reagent with β-aminopropionitrile, followed by hydrolysis of the resulting imine libretexts.orgmasterorganicchemistry.com.

Targeted Synthesis Routes
Based on the retrosynthetic analysis, several targeted synthetic strategies can be proposed for this compound.
Multi-Step Synthetic Approaches
A common multi-step approach to β-amino ketones is the aza-Michael addition , also known as conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In the case of this compound, this would involve the reaction of ethyl vinyl ketone with a source of ammonia. The reaction is often catalyzed by acids or Lewis acids to activate the enone system researchgate.nettandfonline.comnih.gov. The use of a protected form of ammonia, such as a carbamate, might be necessary to control the reaction and prevent side products, followed by a deprotection step.
Another multi-step route could be derived from the Mannich reaction . This reaction involves the aminoalkylation of an acidic proton of a carbonyl compound with formaldehyde and a primary or secondary amine or ammonia byjus.com. For this compound, the reaction could theoretically proceed with propanal, formaldehyde, and ammonia. The initial product would be a Mannich base, which could then be further elaborated if necessary.
One-Pot Synthetic Strategies
One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. A one-pot Mannich reaction is a prime example of such a strategy for the synthesis of β-amino ketones byjus.comnih.gov. By combining the enolizable ketone, the non-enolizable aldehyde, and the amine in a single reaction vessel, the target β-amino ketone can be formed directly. For instance, a one-pot reaction of propanal, formaldehyde, and ammonia under appropriate catalytic conditions could potentially yield this compound.
Similarly, aza-Michael additions can often be performed in a one-pot fashion, where the α,β-unsaturated ketone is generated in situ followed by the addition of the amine.
Chemo- and Regioselective Transformations
In the synthesis of this compound, chemo- and regioselectivity are crucial considerations. In the aza-Michael addition of ammonia to ethyl vinyl ketone, the nucleophilic attack must occur regioselectively at the β-carbon of the double bond (1,4-addition) rather than at the carbonyl carbon (1,2-addition). This is generally favored for amines as nucleophiles.
For the Mannich reaction, regioselectivity is a concern when unsymmetrical ketones are used as the enolizable component. In the proposed synthesis using propanal, the enolization will occur at the α-carbon, leading to the desired product.
Precursor and Analog Synthesis Strategies (e.g., of N-(2-methylphenyl)-6-aminohexan-3-one)
The synthesis of N-substituted analogs, such as N-(2-methylphenyl)-6-aminohexan-3-one, follows similar principles to the parent compound, with the primary difference being the choice of the amine.
The most direct route to N-(2-methylphenyl)-6-aminohexan-3-one is the aza-Michael addition of 2-methylaniline to ethyl vinyl ketone. Aromatic amines are generally less nucleophilic than aliphatic amines, so the reaction might require a catalyst or harsher conditions to proceed efficiently.
| Reactants | Product | Conditions | Yield | Reference |
| 2-Methylaniline, Ethyl vinyl ketone | N-(2-methylphenyl)-4-oxohexan-2-amine | Catalyst (e.g., Lewis acid), Solvent (e.g., Toluene), Heat | Moderate to Good | Analogous reactions researchgate.net |
| Propanal, Formaldehyde, 2-Methylaniline | 1-(2-methylphenylamino)propan-2-one | Acid catalyst, Solvent (e.g., Ethanol), Reflux | Moderate | Analogous reactions adichemistry.com |
Utilizing Organometallic Reagents in Carbon-Carbon Bond Formation (e.g., Grignard reactions)
Organometallic reagents, particularly Grignard reagents, offer a powerful method for carbon-carbon bond formation and can be adapted for the synthesis of amino ketones. A plausible route to this compound would involve the reaction of a Grignard reagent with a nitrile containing a protected amino group.
For instance, the reaction of propylmagnesium bromide with 3-(tert-butoxycarbonylamino)propanenitrile would yield an intermediate imine, which upon acidic hydrolysis would give the N-Boc protected this compound. Subsequent deprotection would yield the final product. This method allows for the construction of the carbon skeleton and introduction of the ketone functionality in a single transformation of the nitrile group libretexts.orgmasterorganicchemistry.com.
| Grignard Reagent | Nitrile | Product (after hydrolysis) | Conditions | Yield | Reference |
| Propylmagnesium bromide | 3-(tert-butoxycarbonylamino)propanenitrile | N-Boc-6-aminohexan-3-one | 1. THF, 0 °C to rt; 2. H3O+ | Good | Analogous reactions libretexts.orgmasterorganicchemistry.com |
| Ethylmagnesium bromide | 4-(2-methylphenylamino)butanenitrile | N-(2-methylphenyl)-6-aminohexan-3-one | 1. THF, 0 °C to rt; 2. H3O+ | Moderate to Good | Analogous reactions libretexts.orgmasterorganicchemistry.com |
Enantioselective Synthesis Considerations
Although this compound is an achiral molecule, the synthesis of chiral α-amino ketones or related chiral precursors is a significant area of research in organic chemistry, as these motifs are present in many natural products and pharmaceuticals. rsc.orgnih.gov Establishing a specific stereocenter requires asymmetric synthesis methods.
Biocatalysis with Transaminases:
One powerful method for the asymmetric synthesis of chiral amines is the use of ω-transaminases (ω-TAs). nih.gov These enzymes catalyze the transfer of an amino group from an amino donor, such as L-alanine, to a prochiral ketone acceptor, generating a chiral amine with high enantiomeric excess. nih.govelsevierpure.com This biocatalytic approach is highly attractive due to its high selectivity and mild reaction conditions. researchgate.net In a hypothetical enantioselective synthesis of a chiral analog of this compound, an appropriately substituted prochiral diketone could be selectively aminated using an (S)- or (R)-selective ω-transaminase to install the amino group with a defined stereochemistry. A significant challenge in these reactions can be the unfavorable thermodynamic equilibrium, which can often be overcome by removing the pyruvate byproduct using a coupled enzyme system. nih.govuab.cat
Asymmetric Hydrogenation:
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, allowing for the creation of chiral secondary alcohols from prochiral ketones with high enantioselectivity. nih.gov This transformation is typically catalyzed by transition metal complexes, such as ruthenium or rhodium, bearing chiral ligands. nih.govjst.go.jp While this method produces chiral alcohols, not amines directly, it is a key step in many synthetic routes. For instance, a precursor ketone could be asymmetrically reduced to a chiral alcohol, which is then converted to a chiral amine via substitution reactions. More directly, the hydrogenation of α-amino enones, catalyzed by chiral rhodium(I) diphosphine complexes, can produce enantioenriched α-amino ketones. rsc.org
Another related strategy is asymmetric transfer hydrogenation, which uses a hydrogen donor like 2-propanol or formic acid instead of molecular hydrogen and has also proven effective for producing chiral alcohols from ketones. rsc.org
The following table compares these two general strategies for enantioselective synthesis.
| Method | Key Transformation | Catalyst/Reagent | Key Advantages |
| Transaminases (TAs) | Prochiral Ketone → Chiral Amine | ω-Transaminase enzyme, amino donor (e.g., L-alanine) | High enantioselectivity (>99% ee often achievable); Mild, aqueous conditions; Direct amination. nih.govelsevierpure.com |
| Asymmetric Hydrogenation | Prochiral Ketone → Chiral Alcohol | Chiral metal catalyst (e.g., Ru-BINAP, Rh-DuPHOS), H₂ | High enantioselectivity and turnover numbers; Well-established and versatile. nih.govcore.ac.uk |
Chemical Reactivity and Derivatization Strategies of 6 Aminohexan 3 One
Reactions Involving the Amine Functional Group
The primary amine group in 6-Aminohexan-3-one is a nucleophilic center, capable of participating in a variety of bond-forming reactions.
The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a nucleophile in substitution reactions. This is a fundamental reaction for forming new carbon-nitrogen bonds. For instance, in nucleophilic aromatic substitution (SNAr), the amine can attack an electron-deficient aromatic ring, displacing a leaving group. nih.govresearchgate.net Similarly, it can react with alkyl halides in a standard SN2 reaction to yield secondary amines, although polyalkylation can be a common side reaction.
| Reaction Type | Electrophile Example | Product Class |
| SN2 Alkylation | Alkyl Halide (e.g., Iodomethane) | Secondary Amine |
| SNAr Reaction | Activated Aryl Halide (e.g., 2,4-Dinitrochlorobenzene) | N-Aryl Amine |
This table illustrates typical nucleophilic substitution reactions involving a primary amine.
One of the most common and important reactions of primary amines is acylation to form stable amide bonds. nih.gov This reaction typically involves treating the amine with a carboxylic acid derivative, such as an acid chloride or an acid anhydride (B1165640). khanacademy.orgyoutube.com The reaction proceeds via a nucleophilic acyl substitution mechanism. When using an acid chloride, a base is often added to neutralize the hydrochloric acid byproduct. youtube.com
| Acylating Agent | General Structure | Product | Byproduct |
| Acid Chloride | R-COCl | Amide | HCl |
| Acid Anhydride | (R-CO)₂O | Amide | R-COOH |
| Ester | R-COOR' | Amide | R'-OH |
This table summarizes common reagents for the acylation of amines to form amides.
Primary amines react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. pressbooks.pubmasterorganicchemistry.comrsc.org This reaction is typically catalyzed by a weak acid and involves the elimination of a water molecule. masterorganicchemistry.com The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl intermediate to facilitate its departure as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. pressbooks.publibretexts.org
The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfers to form a carbinolamine intermediate. youtube.com Subsequent acid-catalyzed dehydration of the carbinolamine yields the imine. pressbooks.pub
| Carbonyl Compound | Product Name | General Structure of Product |
| Aldehyde (R'-CHO) | Aldimine | R-N=CH-R' |
| Ketone (R'-CO-R'') | Ketimine | R-N=C(R')-R'' |
| Hydroxylamine (B1172632) (NH₂OH) | Oxime | R₂C=N-OH |
| Hydrazine (B178648) (NH₂NH₂) | Hydrazone | R₂C=N-NH₂ |
This table shows the products formed from the reaction of a primary amine or related reagent with aldehydes and ketones.
The bifunctional nature of this compound and its derivatives allows for intramolecular reactions to form heterocyclic compounds. While this compound itself is not predisposed to simple cyclization, its derivatives can be. For instance, after reduction of the ketone to an alcohol to form 6-aminohexan-3-ol (B13291506), intramolecular cyclization could potentially lead to substituted piperidines (a six-membered ring) or azepanes (a seven-membered ring), depending on the reaction conditions and which hydroxyl group is targeted for substitution by the amine. The synthesis of azepines, a class of seven-membered nitrogen-containing heterocycles, often involves the cyclization of linear precursors. askfilo.comegyankosh.ac.in Various synthetic strategies have been developed for the construction of these medium-sized rings, which are present in numerous bioactive molecules. nih.gov
The carbonyl group of the ketone is electrophilic at the carbon atom and can undergo nucleophilic addition reactions.
The ketone functional group in this compound can be readily reduced to a secondary alcohol, yielding 6-aminohexan-3-ol. sigmaaldrich.comuni.lu This transformation is a cornerstone of organic synthesis and can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation or the use of hydride reagents. Bifunctional catalysts are particularly effective for the asymmetric reduction of ketones, providing a pathway to chiral alcohols. nih.govresearchgate.netacs.org For example, transfer hydrogenation using isopropanol as a hydrogen source is an efficient method for ketone reduction. acs.org
| Reducing Agent/System | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 6-aminohexan-3-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF, followed by aqueous workup | 6-aminohexan-3-ol |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Ni | 6-aminohexan-3-ol |
| Asymmetric Transfer Hydrogenation | Chiral Ru or Ir catalyst, H-source (e.g., isopropanol) | Chiral 6-aminohexan-3-ol |
This table outlines common methods for the reduction of the ketone in this compound.
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl group in this compound is an electrophilic center susceptible to nucleophilic attack. A key reaction in this class is the addition of nitrogen nucleophiles, such as primary and secondary amines, which proceed via an acid-catalyzed mechanism to form imines (also known as Schiff bases) and enamines, respectively. libretexts.orgopenstax.org
The process typically begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. openstax.org This is followed by a proton transfer and the elimination of a water molecule to yield the final product. libretexts.org The optimal pH for this reaction is typically mildly acidic (around 4-5), as sufficient acid is needed to protonate the carbonyl oxygen and facilitate water elimination, but excessive acidity will protonate the amine nucleophile, rendering it unreactive. youtube.com
Given that this compound contains a primary amine within its own structure, it has the potential to undergo intramolecular nucleophilic addition. This self-condensation would lead to the formation of a cyclic imine (a tetrahydropyridine derivative). Such intramolecular cyclizations are well-established for molecules containing both an amine and a carbonyl group, provided a thermodynamically stable 5- or 6-membered ring can be formed. frontiersin.orgnih.gov The reaction would proceed through an analogous carbinolamine intermediate before dehydrating to the cyclic product.
| Reaction Type | Description | Key Intermediates | Potential Products |
|---|---|---|---|
| Intermolecular Nucleophilic Addition | Reaction of the ketone with an external primary amine. | Carbinolamine | Imine (Schiff Base) |
| Intramolecular Nucleophilic Addition | Internal reaction between the molecule's own amine and ketone groups. | Cyclic Carbinolamine | Cyclic Imine (Tetrahydropyridine derivative) |
Dual Functional Group Reactivity and Tandem Reactions
The presence of two distinct reactive centers, the nucleophilic primary amine and the electrophilic ketone, allows this compound to be a versatile substrate for tandem or cascade reactions. These are processes where multiple bond-forming events occur in a single pot, often involving a sequence of intermolecular and intramolecular steps. organic-chemistry.org
For instance, the amine group can first react with an external electrophile. The resulting intermediate, which still contains the ketone, can then undergo a subsequent reaction. A hypothetical tandem reaction could involve the acylation of the amine group, followed by an intramolecular reaction involving the ketone.
The field of amino ketone chemistry has explored various tandem reactions. For example, the Heyns rearrangement involves the transformation of an α-hydroxy imine to an α-amino ketone. rsc.org While this compound is a γ-amino ketone, the principles of using bifunctional substrates in one-pot sequences are broadly applicable. Research into tandem reactions of α-hydroxyl ketones with amines has led to the development of efficient, metal-free strategies for producing complex molecules like N,O-ketals through cascade processes. nih.govacs.org This highlights the potential for designing sophisticated synthetic pathways starting from amino ketones like this compound, where both functional groups participate sequentially to build molecular complexity.
Applications in Organic Synthesis
Precursor for Nitrogen-Containing Heterocycles
As discussed, the most significant application of this compound is as a precursor for the synthesis of substituted piperidines through intramolecular cyclization. nih.gov Piperidine (B6355638) and its derivatives are ubiquitous in natural products and pharmaceuticals, exhibiting a wide range of biological activities. The ability to readily form this ring system from an acyclic precursor is of great synthetic value.
Intermediate in Pharmaceutical Synthesis
Aminoketones are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). researchgate.net While there are no widely reported examples of this compound being used directly in the synthesis of a specific drug, its potential as a precursor to novel piperidine-based compounds makes it a molecule of interest in medicinal chemistry and drug discovery. The structural motif of a substituted piperidinone that can be derived from this compound is found in a number of biologically active compounds.
Analytical and Spectroscopic Characterization Methodologies for 6 Aminohexan 3 One
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 6-Aminohexan-3-one by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are the primary methods used.
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons on each carbon of the hexane (B92381) chain. The chemical shifts are influenced by the electron-withdrawing ketone group and the amine group. Protons closer to the ketone (at C-2 and C-4) would appear further downfield compared to those further away. The protons on the carbon adjacent to the amine group (C-6) would also be shifted downfield.
¹³C NMR Spectroscopy provides information on the different carbon environments in the molecule. A key feature in the ¹³C NMR spectrum of this compound would be the signal for the carbonyl carbon (C-3), which is expected to appear significantly downfield (typically in the 200-220 ppm range). The other five carbon atoms of the hexyl chain would appear at higher fields.
While direct spectral data for this compound is not publicly available, the expected chemical shifts can be estimated based on data from structurally related compounds like 6-aminohexan-1-ol and 6-aminohexanoic acid. rsc.orgnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on standard functional group effects and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.
| Atom Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| C1-H₃ | ~1.0 (triplet) | ~10 |
| C2-H₂ | ~2.4 (quartet) | ~35 |
| C3 (C=O) | - | ~210 |
| C4-H₂ | ~2.7 (triplet) | ~45 |
| C5-H₂ | ~1.8 (quintet) | ~25 |
| C6-H₂ | ~2.9 (triplet) | ~40 |
| NH₂ | Variable (broad singlet) | - |
³¹P NMR Spectroscopy would not be directly applicable to this compound itself, as it lacks phosphorus. However, this technique would be highly relevant for analyzing phosphonate (B1237965) derivatives of the compound, which could be synthesized for various applications. In such cases, ³¹P NMR would provide crucial information about the chemical environment of the phosphorus atom. beilstein-journals.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its ketone and primary amine groups.
Key expected absorption bands include:
N-H stretch: A medium to weak, broad absorption band (or a doublet) in the region of 3300-3500 cm⁻¹ due to the primary amine.
C-H stretch: Absorption bands just below 3000 cm⁻¹ corresponding to the stretching of C-H bonds in the alkyl chain.
C=O stretch: A strong, sharp absorption band around 1715 cm⁻¹ which is characteristic of an aliphatic ketone.
N-H bend: A medium absorption band around 1600 cm⁻¹.
Contradictions in reported IR spectral data for similar compounds can sometimes be resolved by considering factors like solvent effects or the hydration state of the sample. benchchem.comnih.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | Medium, Broad |
| Alkyl (C-H) | C-H Stretch | 2850 - 2960 | Medium-Strong |
| Ketone (C=O) | C=O Stretch | ~1715 | Strong, Sharp |
| Primary Amine (R-NH₂) | N-H Bend | 1590 - 1650 | Medium |
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. When coupled with fragmentation techniques (e.g., in tandem MS/MS), it can also offer structural details. For this compound (molecular weight: 115.17 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 115. nih.gov In many analyses, particularly with electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 116 would be prominent.
The fragmentation pattern would be characteristic of an aliphatic ketone and an amine, likely involving cleavage alpha to the carbonyl group and the amine group. Common fragmentation analysis of related amino compounds can help in predicting these pathways. beilstein-journals.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of such compounds, confirming molecular weight and providing fragmentation data for structural confirmation. bldpharm.combenchchem.com
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. Given the polar nature of the amine and ketone groups, reverse-phase HPLC would be a suitable method.
A typical setup would involve:
Column: A C18 or C8 stationary phase.
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. The gradient or isocratic elution would be optimized to achieve good separation.
Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., ~200-210 nm) would be used. sielc.com Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be employed for more sensitive detection. bldpharm.com
HPLC methods are routinely used for the analysis of related amino acids and their derivatives. sielc.combiorxiv.org
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound is potentially amenable to GC analysis, its polarity and potential for hydrogen bonding might require derivatization to improve peak shape and thermal stability. Common derivatization agents for amines and ketones include silylating agents.
If analyzed directly, a polar capillary column would be necessary to achieve good separation. The purity of related compounds like 6-aminohexan-1-ol is often assessed by GC. avantorsciences.com The coupling of GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification of components in a mixture. benchchem.com
Table 3: Summary of Analytical Techniques
| Technique | Information Obtained | Relevance to this compound |
| ¹H NMR | Proton environment, connectivity, and stereochemistry. | Elucidates the complete proton structure of the molecule. |
| ¹³C NMR | Carbon skeleton and functional groups. | Confirms the presence of six distinct carbons, including the key ketone carbonyl. |
| IR | Presence of specific functional groups. | Identifies characteristic C=O, N-H, and C-H bonds. |
| MS | Molecular weight and fragmentation pattern. | Confirms molecular formula and provides structural clues through fragmentation. bldpharm.com |
| HPLC | Purity assessment and quantification. | Separates the compound from synthesis by-products and starting materials. bldpharm.com |
| GC | Purity assessment for volatile compounds and separation of isomers. | An alternative to HPLC, possibly requiring derivatization for optimal performance. |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful analytical technique that provides high-resolution separation and sensitive, specific detection, making it well-suited for the analysis of this compound, particularly in complex matrices. This method combines the superior separation efficiency of UHPLC, which uses columns with smaller particle sizes to achieve faster analysis times and better resolution than traditional HPLC, with the specific detection capabilities of tandem mass spectrometry. researchgate.net
For the analysis of a polar, nitrogen-containing compound like this compound, a reverse-phase chromatographic method is typically employed. Detection is often carried out using electrospray ionization (ESI) in positive ion mode, which is effective for protonating the primary amine group ([M+H]⁺). researchgate.netresearchgate.net The tandem mass spectrometry aspect (MS/MS) involves the selection of this protonated molecular ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, allows for highly selective and quantitative analysis by monitoring specific precursor-to-product ion transitions. researchgate.netresearchgate.net Such methodologies are capable of detecting and quantifying analytes at very low concentrations. eco-vector.com
A typical UHPLC-MS/MS method for this compound would be developed and validated to ensure its accuracy, precision, and linearity. eco-vector.com While specific parameters would be optimized, a general approach is outlined in the table below.
| Parameter | Typical Setting | Purpose |
| Chromatography | UHPLC | Provides high-resolution separation and short analysis times. researchgate.net |
| Column | C18 Reverse-Phase (e.g., 1.7 µm particle size) | Standard for separating moderately polar organic compounds. |
| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) | Formic acid aids in the protonation of the analyte for better ionization. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the primary amine to form [M+H]⁺ ions. researchgate.net |
| MS Analysis | Tandem Mass Spectrometry (MS/MS) | Provides specificity and sensitivity for detection. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Allows for precise quantification by monitoring specific ion transitions. researchgate.net |
| Precursor Ion | m/z 116.1 (for [M+H]⁺ of C₆H₁₃NO) | Corresponds to the protonated molecule of this compound. |
| Product Ions | To be determined by fragmentation analysis | Characteristic fragments that confirm the molecule's identity. |
Advanced Characterization Techniques (e.g., X-ray Crystallography for absolute configuration)
For chiral molecules such as this compound, which contains a stereocenter if a substituent is present at the carbon alpha to the amine or ketone, determining the absolute configuration is critical. While spectroscopic methods can confirm connectivity, X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique is the gold standard for establishing the absolute stereochemistry of a chiral compound. nih.govacs.org
The process requires growing a suitable single crystal of the compound or a derivative. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. researchgate.net The pattern of diffracted X-rays is directly related to the arrangement of electrons, and thus atoms, within the crystal lattice. Analysis of these data allows for the calculation of bond lengths, bond angles, and the precise spatial coordinates of each atom.
To determine the absolute configuration, particularly for light-atom molecules, the technique of anomalous dispersion is often employed. researchgate.net This may require the synthesis of a derivative containing a heavier atom (e.g., bromine) or the use of specific X-ray wavelengths. The absolute configuration of a product can be definitively established through this method. nih.gov
| Parameter | Description |
| Requirement | High-quality single crystal of the compound or a suitable derivative. |
| Principle | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. researchgate.net |
| Data Output | Electron density map, atomic coordinates, bond lengths, bond angles, and torsional angles. |
| Primary Application | Unambiguous determination of the three-dimensional molecular structure and absolute configuration of chiral centers. acs.org |
| Confirmation | Provides definitive proof of stereochemistry, complementing data from other analytical methods like NMR. researchgate.net |
Purity and Quantitative Analysis Methods (e.g., Titration Analysis)
Assessing the purity of this compound is crucial for its use as a reagent or standard. One of the most direct and established methods for quantifying the amine content is through titration. Given the basic nature of the primary amino group, an acid-base titration is the method of choice.
Specifically, a nonaqueous titration is often preferred for organic amines. tcichemicals.comtcichemicals.com This involves dissolving the sample in a suitable non-aqueous solvent (e.g., a mixture of glacial acetic acid or isopropanol) and titrating it with a standardized solution of a strong acid, such as perchloric acid in acetic acid. The endpoint of the titration can be determined potentiometrically using a pH electrode suitable for non-aqueous systems or with a chemical indicator. This method provides a quantitative measure of the total basic amine content, which is a primary indicator of the compound's purity. avantorsciences.com The purity is calculated based on the amount of titrant consumed to reach the equivalence point.
| Parameter | Description |
| Technique | Nonaqueous Acid-Base Titration. tcichemicals.comtcichemicals.com |
| Analyte | The basic primary amino group (-NH₂) of this compound. |
| Titrant | Standardized solution of a strong acid (e.g., Perchloric acid). |
| Solvent | A suitable non-aqueous solvent like glacial acetic acid or isopropanol. |
| Endpoint Detection | Potentiometric titration or colorimetric indicator. |
| Result | Quantitative purity assessment (% purity) based on the amine content. avantorsciences.com |
Computational Chemistry and Theoretical Studies on 6 Aminohexan 3 One
Molecular Modeling and Conformational Analysis
Molecular modeling of 6-aminohexan-3-one would focus on exploring its conformational landscape. As a flexible aliphatic chain containing both a ketone and a primary amine, the molecule can adopt numerous spatial arrangements, or conformers. The relative stability of these conformers is dictated by a combination of factors including steric hindrance, torsional strain, and intramolecular interactions.
A systematic conformational search would typically be the first step. This can be performed using molecular mechanics force fields. The results of such a search would yield a set of low-energy conformers. The geometries of these conformers would then be optimized, and their relative energies calculated using more accurate quantum mechanical methods, such as Density Functional Theory (DFT). frontiersin.org
Illustrative Conformational Analysis Data
Below is a hypothetical table representing the kind of data that would be generated from a conformational analysis of this compound. The conformers are described by the dihedral angles of the carbon backbone and the presence of an intramolecular hydrogen bond (IHB).
| Conformer ID | Key Dihedral Angles (C1-C2-C3-C4, C2-C3-C4-C5) | Intramolecular H-Bond (N-H···O) | Relative Energy (kcal/mol) | Predicted Population (298 K) |
| Conf-1 | gauche, anti | Yes | 0.00 | 75% |
| Conf-2 | anti, anti | No | 2.5 | 15% |
| Conf-3 | gauche, gauche | No | 3.8 | 5% |
| Conf-4 | anti, gauche | Yes (distorted) | 4.5 | 5% |
| This table is illustrative and contains hypothetical data. Specific computational studies on this compound are not available in the reviewed literature. |
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a valuable tool for elucidating reaction mechanisms and identifying transition states. researchgate.net For this compound, a particularly relevant reaction to study would be its intramolecular cyclization. The presence of a nucleophilic amino group and an electrophilic carbonyl carbon within the same molecule suggests the possibility of an intramolecular addition reaction to form a cyclic hemiaminal, which could then dehydrate to form a cyclic imine.
Theoretical studies would involve mapping the potential energy surface for this reaction. This would include locating the structures of the reactant, any intermediates, the product, and, crucially, the transition states connecting them. The energy barriers calculated for each step would indicate the kinetic feasibility of the reaction. Methods like nudged elastic band (NEB) or eigenvector-following algorithms are often used to locate transition states. The intrinsic reaction coordinate (IRC) would then be calculated to confirm that the identified transition state connects the intended reactant and product. libretexts.org
Hypothetical Reaction Profile Data for Intramolecular Cyclization
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound (linear) | 0.0 |
| TS1 | Transition state for cyclization | +15.2 |
| Intermediate | Cyclic hemiaminal | -5.8 |
| TS2 | Transition state for dehydration | +20.5 |
| Product | Cyclic imine + H₂O | -2.1 |
| This table is illustrative and contains hypothetical data. Specific computational studies on the reaction mechanisms of this compound are not available in the reviewed literature. |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to modern computational chemistry. ijcce.ac.irconicet.gov.ar For this compound, DFT calculations would be employed to determine a wide range of molecular properties.
These calculations could predict:
Optimized molecular geometry: Providing precise bond lengths, bond angles, and dihedral angles.
Vibrational frequencies: Which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic vibrational modes.
Electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. researchgate.net
Partial atomic charges and electrostatic potential maps: These would reveal the distribution of electron density within the molecule, highlighting the nucleophilic (amino) and electrophilic (carbonyl) centers.
NMR chemical shifts: Theoretical predictions of ¹H and ¹³C NMR chemical shifts can aid in the interpretation of experimental spectra.
Illustrative Calculated Properties for this compound
| Property | Calculated Value (B3LYP/6-31G*) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.8 D |
| NBO Charge on Carbonyl Carbon | +0.55 e |
| NBO Charge on Amino Nitrogen | -0.90 e |
| This table is illustrative and contains hypothetical data. Specific quantum chemical calculations for this compound are not found in the reviewed literature. |
Molecular Dynamics Simulations (e.g., for intermolecular interactions in host-guest systems)
While the previous sections focused on the properties of a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase (e.g., in a solvent or interacting with other molecules). benchchem.comusp.br
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic behavior over time. For this compound, MD simulations could be used to:
Analyze solvation: To understand how solvent molecules (e.g., water) arrange around the solute and how they affect its conformation.
Study intermolecular interactions: To model how multiple this compound molecules might interact with each other, for instance, through intermolecular hydrogen bonding.
Investigate host-guest systems: If this compound were to be considered as a guest molecule, MD simulations could model its binding within a host molecule (e.g., a cyclodextrin (B1172386) or a protein active site). These simulations can provide insights into the binding mode, the strength of the interaction, and the role of specific intermolecular forces.
Stereochemical Investigations through Computational Approaches
This compound is a chiral molecule, as the carbon at position 4 (if numbered from the end with the amino group) is a stereocenter. This means it can exist as two enantiomers, (R)-6-aminohexan-3-one and (S)-6-aminohexan-3-one.
Computational methods can be instrumental in studying the stereochemistry of this compound. For instance, the calculation of chiroptical properties like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra for both the (R) and (S) enantiomers can be performed. researchgate.net By comparing the calculated spectra with experimentally measured spectra, the absolute configuration of a synthesized sample can be determined.
Furthermore, computational modeling can be used to understand stereoselectivity in reactions involving this compound. For example, in a potential synthesis, if a chiral catalyst is used, computational modeling of the transition states for the formation of the (R) and (S) products can explain the origin of the observed enantiomeric excess.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
